Bis(4-cyanobutyl) ether

Description

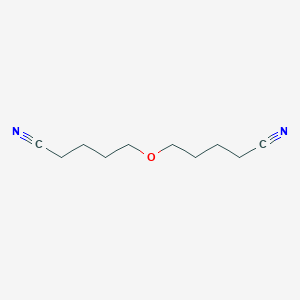

Bis(4-cyanobutyl) ether is a synthetic organic compound characterized by two 4-cyanobutyl groups linked via an ether oxygen atom. Its structure is defined by the presence of nitrile (-CN) functional groups at the terminal positions of each butyl chain. This compound has garnered attention in medicinal chemistry, particularly in the development of synthetic cannabinoid receptor agonists (SCRAs) and bisindolylmaleimide derivatives targeting signaling pathways such as STAT3 .

Properties

CAS No. |

5392-06-3 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-(4-cyanobutoxy)pentanenitrile |

InChI |

InChI=1S/C10H16N2O/c11-7-3-1-5-9-13-10-6-2-4-8-12/h1-6,9-10H2 |

InChI Key |

SZJIJFGCCHVXPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCCC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-cyanobutyl) ether can be synthesized through the reaction of 4-chlorobutyl ether with sodium cyanide in an anhydrous methanol-dimethylsulfoxide (DMSO) mixture. The reaction typically yields a high percentage of the desired product . The process involves the nucleophilic substitution of the chlorine atoms by cyanide ions, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, extraction, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanobutyl) ether undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanobutyl groups can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Reduction: The compound can be reduced to form primary amines, which are valuable intermediates in organic synthesis.

Oxidation: Oxidation reactions can convert the cyanobutyl groups into carboxylic acids or other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(4-cyanobutyl) ether is structurally and functionally compared to analogs with varying substituents and chain lengths. Key distinctions include substituent electronegativity, steric effects, and receptor-binding efficiency.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Receptor Binding

- 4-Cyanobutyl vs. 4-Fluorobutyl: The 4-cyanobutyl group in SCRAs exhibits high efficacy at both CB1 and CB2 receptors due to its polar nitrile group, which enhances hydrogen bonding. In contrast, the 4-fluorobutyl tail shows higher CB1 selectivity, attributed to fluorine’s electronegativity and smaller atomic radius . Molecular docking reveals that the 4-cyanobutyl moiety induces 2.55 ± 0.47 kcal/mol higher strain energy at CB2 compared to CB1, limiting its conformational flexibility in the constrained CB2 binding pocket .

- Cyanobutyl vs. Chlorobutyl: Bis(4-chlorobutyl) ether lacks bioactivity in cannabinoid systems but is used as a solvent or alkylating agent. Its higher molecular weight (199.12 g/mol) and density (1.081 g/mL) reflect the chlorine atom’s mass and steric bulk .

Chain Length and Position

- 4-Cyanobutyl vs. 3-Cyanopropyl: The extended 4-carbon chain in this compound improves hydrophobic interactions with CB1/CB2 receptors compared to the shorter 3-cyanopropyl variant, which shows reduced binding affinity .

Research Findings and Implications

Pharmacological Insights

- SCRAs: The 4-cyanobutyl tail in AMB-4CN-BUTINACA contributes to its nanomolar-range CB1/CB2 affinity (Ki < 10 nM), comparable to 4-fluorobutyl analogs.

- STAT3 Inhibitors: Derivatives like BMA100 suppress breast tumor growth in xenograft models by blocking STAT3 phosphorylation (IC₅₀ = 0.8–1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.